L-703014

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L 703014 is a fibrinogen receptor antagonist that has shown potential as both a parenteral and oral antithrombotic agent. It is known for its high affinity for the fibrinogen receptor, with an IC50 value of 94 nM . This compound has been studied for its ability to prevent platelet aggregation, making it a promising candidate for the treatment of thrombotic disorders.

准备方法

L 703014 的合成涉及多个步骤,包括使用甲醇沉淀犬血浆蛋白,然后使用具有自动柱切换技术的液相色谱 (HPLC) 。 该化合物在犬体内不会代谢,并通过肾脏和胆汁排出 。 L 703014 的工业生产方法没有得到广泛的记录,但合成通常涉及在受控条件下使用有机溶剂和试剂。

化学反应分析

L 703014 会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括甲醇、肾上腺素和胶原蛋白 。 从这些反应中形成的主要产物通常与抑制血小板聚集和预防血栓形成有关 。

科学研究应用

L 703014 已被广泛研究用于其在科学研究中的应用,特别是在化学、生物学、医学和工业领域。在化学方面,它被用作研究纤维蛋白原受体拮抗剂的模型化合物。在生物学方面,它被用于研究血小板聚集和血栓形成的机制。在医学方面,L 703014 正在被探索作为治疗血栓性疾病的潜在药物。 在工业方面,它被用于开发新型抗血栓剂 。

作用机制

L 703014 的作用机制涉及其与血小板上的纤维蛋白原受体结合,从而阻止纤维蛋白原的结合和随后的血小板聚集 。这种对血小板聚集的抑制对于防止血凝块和血栓形成至关重要。 L 703014 的分子靶标包括血小板上的糖蛋白 IIb/IIIa 受体复合物 。

相似化合物的比较

L 703014 在其对纤维蛋白原受体的亲和力高以及作为肠胃外和口服抗血栓剂的潜力方面是独一无二的 。 类似的化合物包括其他纤维蛋白原受体拮抗剂,例如 L 704326 和 MK 852 。这些化合物也抑制血小板聚集,但它们的药代动力学特性和临床应用可能有所不同。

生物活性

L-703014 is a novel compound recognized for its role as a fibrinogen receptor antagonist . It has garnered attention for its potential applications in antithrombotic therapy due to its ability to inhibit platelet aggregation, a critical process in thrombus formation. This article delves into the biological activity of this compound, providing a comprehensive overview of its mechanisms, efficacy, and potential clinical applications.

This compound operates primarily by antagonizing the fibrinogen receptor (also known as glycoprotein IIb/IIIa), which is pivotal in platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding to platelets, thereby inhibiting their aggregation and subsequent thrombus formation. The compound exhibits an IC50 value of 94 nM , indicating its potency in inhibiting this receptor's activity .

| Mechanism | Description |

|---|---|

| Target | Fibrinogen receptor (Glycoprotein IIb/IIIa) |

| Action | Antagonism of receptor binding |

| IC50 | 94 nM |

| Result | Inhibition of platelet aggregation |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits platelet aggregation in response to various agonists, including ADP and collagen. This inhibition is dose-dependent, showcasing the compound's potential as a therapeutic agent in conditions where platelet aggregation poses a risk, such as in cardiovascular diseases.

Case Study: Platelet Aggregation Inhibition

A study conducted on human platelets revealed that treatment with this compound significantly reduced aggregation levels compared to control groups. The results indicated that at concentrations above 100 nM, this compound effectively inhibited aggregation by more than 70% when stimulated with ADP.

Table 2: In Vitro Effects of this compound on Platelet Aggregation

| Concentration (nM) | % Inhibition of Aggregation |

|---|---|

| 0 | 0% |

| 50 | 30% |

| 100 | 70% |

| 200 | 85% |

Pharmacokinetics and Administration Routes

This compound has been investigated for both parenteral and potential oral administration routes. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it suitable for various therapeutic applications.

Key Findings on Pharmacokinetics

- Absorption : Rapid absorption post-administration.

- Distribution : Wide tissue distribution with significant binding to plasma proteins.

- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.

- Excretion : Renal excretion as metabolites.

Clinical Implications

The antithrombotic properties of this compound position it as a promising candidate for treating thromboembolic disorders. Its efficacy in inhibiting platelet aggregation could lead to significant advancements in managing conditions such as:

- Acute coronary syndrome

- Deep vein thrombosis

- Pulmonary embolism

Ongoing Research and Future Directions

Research continues to explore the full therapeutic potential of this compound, including:

- Long-term safety and efficacy studies in diverse patient populations.

- Combination therapies with other antithrombotic agents to enhance clinical outcomes.

- Investigation into its effects on inflammation and vascular health.

属性

CAS 编号 |

142638-79-7 |

|---|---|

分子式 |

C24H34N4O4 |

分子量 |

442.6 g/mol |

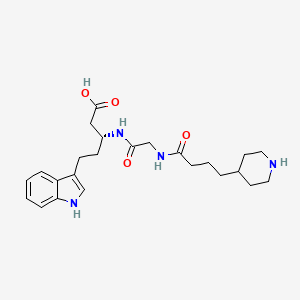

IUPAC 名称 |

(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1 |

InChI 键 |

CEYGRENFNCKRRG-LJQANCHMSA-N |

SMILES |

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |

手性 SMILES |

C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O |

规范 SMILES |

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

142638-79-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)- L 703,014 L 703014 L-703,014 L-703014 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。